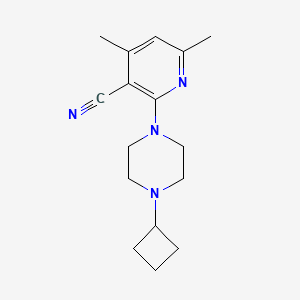![molecular formula C15H21N3O3 B12268753 N-cyclopropyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B12268753.png)
N-cyclopropyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]morpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ciclopropil-4-[(5-ciclopropil-1,2-oxazol-3-il)metil]morfolina-2-carboxamida es un compuesto orgánico complejo con una estructura única que incluye grupos ciclopropil, un anillo de oxazol y una porción de morfolina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-ciclopropil-4-[(5-ciclopropil-1,2-oxazol-3-il)metil]morfolina-2-carboxamida típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles
Formación del anillo de oxazol: Esto se puede lograr a través de una reacción de ciclización que involucra un nitrilo y una α-halocetona en condiciones básicas.
Introducción de grupos ciclopropil: Los grupos ciclopropil se pueden introducir mediante reacciones de ciclopropanación utilizando compuestos de diazo y catalizadores de metales de transición.
Acoplamiento con morfolina-2-carboxamida: El paso final involucra el acoplamiento del intermedio de oxazol con morfolina-2-carboxamida usando reactivos de acoplamiento como EDCI o DCC en presencia de una base.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control sobre las condiciones de reacción y el uso de sistemas de purificación automatizados.
Análisis De Reacciones Químicas
Tipos de reacciones
N-ciclopropil-4-[(5-ciclopropil-1,2-oxazol-3-il)metil]morfolina-2-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: La reducción se puede lograr usando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de oxazol.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico, en condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio, en condiciones anhidras.
Sustitución: Nucleófilos como aminas o tioles, en condiciones básicas.
Productos principales
Oxidación: Formación de N-óxidos de oxazol.
Reducción: Formación de derivados de morfolina reducidos.
Sustitución: Formación de derivados de oxazol sustituidos.
Aplicaciones Científicas De Investigación
N-ciclopropil-4-[(5-ciclopropil-1,2-oxazol-3-il)metil]morfolina-2-carboxamida tiene varias aplicaciones en la investigación científica:
Química medicinal: Se puede utilizar como un andamiaje para el desarrollo de nuevos productos farmacéuticos, particularmente aquellos que se dirigen a trastornos neurológicos.
Ciencia de materiales: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas o mecánicas específicas.
Investigación biológica: Se puede utilizar como una sonda para estudiar la función de enzimas o receptores específicos en sistemas biológicos.
Aplicaciones industriales: Uso potencial en el desarrollo de nuevos catalizadores o como un bloque de construcción para la síntesis orgánica compleja.
Mecanismo De Acción
El mecanismo de acción de N-ciclopropil-4-[(5-ciclopropil-1,2-oxazol-3-il)metil]morfolina-2-carboxamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite encajar en los sitios activos de estos objetivos, modulando su actividad. El anillo de oxazol y la porción de morfolina son particularmente importantes para las interacciones de unión, mientras que los grupos ciclopropil pueden mejorar la estabilidad y especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- N-ciclopropil-5-(2-furil)-1,2-oxazol-3-carboxamida
- N-ciclopropil-5-(furano-2-il)-1,2-oxazol-3-carboxamida
Unicidad
N-ciclopropil-4-[(5-ciclopropil-1,2-oxazol-3-il)metil]morfolina-2-carboxamida es única debido a la presencia de grupos ciclopropil y una porción de morfolina, que no se encuentran comúnmente juntos en compuestos similares. Esta combinación única de características estructurales puede conferir actividades biológicas y propiedades químicas distintas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C15H21N3O3 |
|---|---|
Peso molecular |
291.35 g/mol |
Nombre IUPAC |
N-cyclopropyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C15H21N3O3/c19-15(16-11-3-4-11)14-9-18(5-6-20-14)8-12-7-13(21-17-12)10-1-2-10/h7,10-11,14H,1-6,8-9H2,(H,16,19) |
Clave InChI |
BXZGLVHJLCEBHC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=NO2)CN3CCOC(C3)C(=O)NC4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B12268674.png)
![3-(2-Oxo-2-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12268675.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B12268682.png)
![N-methyl-N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12268683.png)
![1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-phenylphthalazine](/img/structure/B12268699.png)
![3-chloro-4-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B12268702.png)
![3-(dimethylamino)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12268711.png)
![4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B12268714.png)

![4,4-Difluoro-1-{1-[(2-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine](/img/structure/B12268722.png)
![3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12268724.png)
![1-benzyl-4-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B12268732.png)
![N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12268733.png)
![5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12268759.png)
